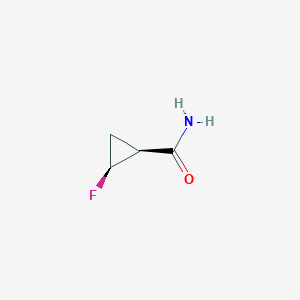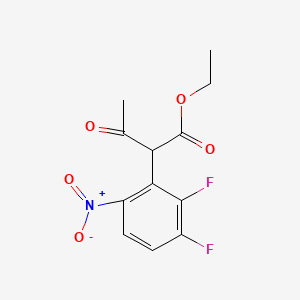
Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
Descripción general
Descripción
“2-(2,3-Difluoro-6-nitrophenyl)acetic acid” is a chemical compound with the CAS Number: 141428-47-9. It has a molecular weight of 217.13 .
Molecular Structure Analysis
The InChI Code for “2-(2,3-Difluoro-6-nitrophenyl)acetic acid” is 1S/C8H5F2NO4/c9-5-1-2-6 (11 (14)15)4 (8 (5)10)3-7 (12)13/h1-2H,3H2, (H,12,13) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate is a key intermediate in the synthesis of diverse chemical structures. It has been used in the synthesis of a wide array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it facilitates the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This synthesis can either be direct in a single step or involve one additional step (Honey et al., 2012).
Growth-Regulating Activity in Plants
This compound has been studied for its growth-regulating activities in plants. Specifically, derivatives of this compound have shown significant effects on the growth of nitrogen-fixing soybean plants. The effects were noted to be concentration-dependent, impacting shoot and root biomass, length of roots, and plant height (Stanchev et al., 2010).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives, including this compound, have been investigated. These studies involve the in vitro measurement of antioxidant activity in a hypochlorous system, indicating the compound's potential in scavenging free radicals and contributing to the study of oxidative stress-related conditions (Stanchev et al., 2009).
Synthesis of Tetronic Acid Derivatives
The compound is also pivotal in the synthesis of chiral tetronic acid derivatives, a process involving asymmetric conjugate addition to nitroalkenes and subsequent intramolecular cyclization. The versatility of this reaction is highlighted by its applicability to various β-aryl, heteroaryl, and alkyl nitroalkenes (Yan et al., 2012).
Crystal Structure and Antimicrobial Activity
This compound has been used in synthesizing compounds with notable crystal structures and antimicrobial activity. This involves Knoevenagel condensation reactions and characterizations through methods like X-ray diffraction studies (Kariyappa et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO5/c1-3-20-12(17)9(6(2)16)10-8(15(18)19)5-4-7(13)11(10)14/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADLTCJSNZNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





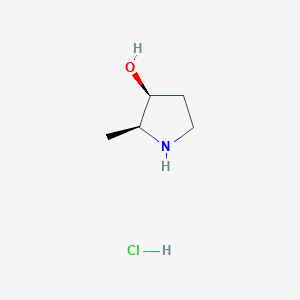

![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)
![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)
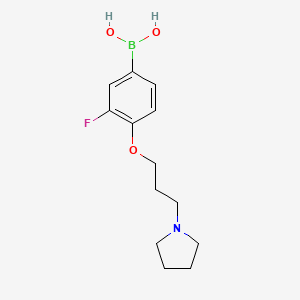
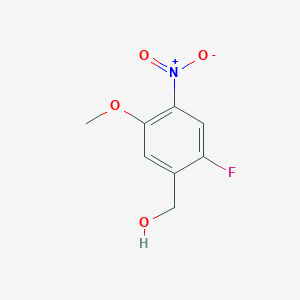
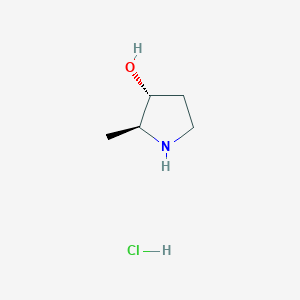
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
